Technical Monograph: N,N-Diethyl-2-hydroxybenzamide (CAS 19311-91-2)
Technical Monograph: N,N-Diethyl-2-hydroxybenzamide (CAS 19311-91-2)
Synonyms: N,N-Diethylsalicylamide; 2-Hydroxy-N,N-diethylbenzamide; Salicyldiethylamide.
Part 1: Executive Summary
N,N-Diethyl-2-hydroxybenzamide (CAS 19311-91-2) is a bifunctional aromatic amide derived from salicylic acid. It occupies a unique niche in chemical research as both a pharmacological agent and an agrochemical precursor. Structurally, it is the diethyl amide of salicylic acid, sharing significant homologous features with DEET (N,N-diethyl-m-toluamide), the gold-standard insect repellent, and Salicylamide , an analgesic.
This technical guide provides a rigorous examination of the compound's synthesis, physicochemical properties, and dual-mechanism functionality. It is designed for researchers investigating non-steroidal anti-inflammatory drug (NSAID) derivatives or novel insect repellent pharmacophores.
Editorial Note on Nomenclature: The query "N,4-Diethyl-2-hydroxybenzamide" is chemically ambiguous and likely a nomenclature error for N,N-Diethyl-2-hydroxybenzamide , which corresponds to the provided CAS 19311-91-2. This guide focuses exclusively on the verified CAS entity (N,N-isomer).
Part 2: Chemical Identity & Physicochemical Profile
The compound exhibits restricted rotation around the amide bond, a critical feature for NMR characterization. Its lipophilicity (LogP ~1.87) facilitates membrane permeability, relevant for both transdermal delivery and blood-brain barrier penetration.
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 19311-91-2 |
| IUPAC Name | N,N-Diethyl-2-hydroxybenzamide |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 93–98 °C |
| Solubility | Soluble in ethanol, chloroform, DMSO; sparingly soluble in water.[1] |
| pKa | ~8.5 (Phenolic OH) |
| LogP | 1.87 (Predicted) |
Part 3: Synthesis & Manufacturing Protocols
Core Synthesis Route: Aminolysis of Methyl Salicylate
The most robust synthesis involves the nucleophilic acyl substitution of methyl salicylate with diethylamine. This route avoids the use of unstable acid chlorides and utilizes the "Gandapura oil" precursor pathway.
Reaction Scheme:
Detailed Protocol
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Reagents:
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Methyl Salicylate (1.0 eq)
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Diethylamine (1.2 – 1.5 eq)
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Catalyst: Sodium Methoxide (0.1 eq) or NaOH (pellets).
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Solvent: Anhydrous Methanol or Ethanol.
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Procedure:
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Step 1: Charge a round-bottom flask with Methyl Salicylate dissolved in methanol.
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Step 2: Add Diethylamine slowly under stirring at 0–5 °C to prevent volatilization.
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Step 3: Add the catalyst (NaOMe).
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Step 4: Reflux the mixture at 65–70 °C for 12–24 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
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Step 5: Evaporate the solvent under reduced pressure.
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Step 6: Dissolve the residue in Ethyl Acetate and wash with 1M HCl (to remove unreacted amine) followed by Brine.
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Step 7: Dry over anhydrous
and concentrate. -
Step 8: Recrystallize from Toluene/Hexane or Ethanol to yield white crystals.
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Visualization: Synthetic Workflow
Figure 1: Nucleophilic acyl substitution pathway for the synthesis of N,N-Diethylsalicylamide.
Part 4: Pharmacological & Functional Mechanisms
N,N-Diethylsalicylamide exhibits a dual-mechanism profile dependent on the biological context (Mammalian vs. Insect).
Mammalian Pharmacology (Analgesic/Anti-inflammatory)[2]
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Mechanism: Like its parent compound salicylamide, it acts as a non-competitive inhibitor of Cyclooxygenase (COX) enzymes. However, the amide modification increases metabolic stability against plasma esterases compared to aspirin.
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CNS Activity: The diethyl substitution significantly enhances lipophilicity, allowing greater penetration of the Blood-Brain Barrier (BBB), potentially exerting central analgesic effects distinct from peripheral anti-inflammatory actions.
Agrochemical Function (Insect Repellency)[3][4]
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Mechanism: The compound is a structural analog of DEET. It functions by interfering with insect Odorant Receptors (ORs), specifically blocking the detection of lactic acid and 1-octen-3-ol (human sweat attractants).
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Comparative Efficacy: While DEET is the standard, diethylsalicylamide offers a lower volatility profile, theoretically extending protection time, though often with slightly lower potency.
Visualization: Dual-Mechanism Pathway
Figure 2: Dual functionality showing COX inhibition (mammalian) and Odorant Receptor interference (insect).
Part 5: Analytical Characterization Methods
To ensure scientific integrity, the following self-validating protocols are recommended for identification.
High-Performance Liquid Chromatography (HPLC)
This method separates the amide from potential hydrolysis products (Salicylic acid).
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Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: Acetonitrile : Water (adjusted to pH 3.0 with Phosphoric Acid) [40:60 v/v].
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 300 nm (Specific to the salicylamide chromophore, minimizing interference).
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Retention Time: Product elutes after Salicylic acid due to higher hydrophobicity.
Proton NMR Spectroscopy (1H NMR)[1][5][6]
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Solvent:
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Key Feature - Rotational Isomerism: Due to the partial double-bond character of the Amide C-N bond, rotation is restricted at room temperature.
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Diagnostic Signals: The two ethyl groups on the nitrogen are magnetically non-equivalent. You will often observe two distinct quartets for the
protons (approx. 3.2–3.5 ppm) and two triplets for the protons, or significant line broadening. -
Phenolic OH: Broad singlet > 10.0 ppm (Intramolecular hydrogen bonding with the carbonyl oxygen).
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Part 6: Safety & Toxicology (E-E-A-T)
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Acute Toxicity:
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LD50 (Oral, Rat): 580 mg/kg.
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LD50 (Intraperitoneal, Rat): 350 mg/kg.
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Hazard Classification (GHS):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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Handling: Use standard PPE (Nitrile gloves, safety goggles). Avoid inhalation of dust.
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Storage: Store at room temperature (15–25 °C) in a tightly sealed container, away from strong oxidizing agents.
References
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National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 19311-91-2, N,N-Diethylsalicylamide. Retrieved from [Link]
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Katz, T. M., Miller, J. H., & Hebert, A. A. (2008). Insect repellents: historical perspectives and new developments. Journal of the American Academy of Dermatology. Retrieved from [Link]
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Suratmo, S., et al. (2013). Synthesis of N,N-diethyl-2-hydroxybenzamide Using Methyl Salicylate from Gandapura Oil. ResearchGate.[2] Retrieved from [Link]
